molecular formula C18H22N2 B173485 (3S,4R)-1-benzyl-3-phenylpiperidin-4-amine CAS No. 1215036-23-9

(3S,4R)-1-benzyl-3-phenylpiperidin-4-amine

Cat. No. B173485
CAS RN: 1215036-23-9
M. Wt: 266.4 g/mol
InChI Key: LGSNQVMIVAHETM-QZTJIDSGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-1-benzyl-3-phenylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including depression, anxiety, and addiction.

Scientific Research Applications

(3S,4R)-1-benzyl-3-phenylpiperidin-4-amine has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases, including depression, anxiety, and addiction. This compound has also been studied for its potential use as a tool in neuroscience research.

Mechanism of Action

The mechanism of action of (3S,4R)-1-benzyl-3-phenylpiperidin-4-amine is not fully understood, but it is believed to act as a dopamine reuptake inhibitor. This compound has been shown to increase the levels of dopamine in the brain, which may be responsible for its therapeutic effects.
Biochemical and Physiological Effects
(3S,4R)-1-benzyl-3-phenylpiperidin-4-amine has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, which may be responsible for its therapeutic effects. This compound has also been shown to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

The advantages of (3S,4R)-1-benzyl-3-phenylpiperidin-4-amine for lab experiments include its high purity and good yield. This compound is also relatively easy to synthesize. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of (3S,4R)-1-benzyl-3-phenylpiperidin-4-amine. One direction is to further investigate the mechanism of action of this compound. Another direction is to study the potential therapeutic applications of this compound in the treatment of other diseases, such as Parkinson's disease and schizophrenia. Additionally, there is a need to explore the potential side effects of this compound and to develop safer derivatives with similar therapeutic effects.

Synthesis Methods

The synthesis of (3S,4R)-1-benzyl-3-phenylpiperidin-4-amine involves the reaction of 1-benzyl-4-piperidone with phenylmagnesium bromide in the presence of a catalyst. The reaction yields the desired product in good yield and high purity. The purity of the product can be further improved by recrystallization.

properties

CAS RN

1215036-23-9

Molecular Formula

C18H22N2

Molecular Weight

266.4 g/mol

IUPAC Name

(3S,4R)-1-benzyl-3-phenylpiperidin-4-amine

InChI

InChI=1S/C18H22N2/c19-18-11-12-20(13-15-7-3-1-4-8-15)14-17(18)16-9-5-2-6-10-16/h1-10,17-18H,11-14,19H2/t17-,18-/m1/s1

InChI Key

LGSNQVMIVAHETM-QZTJIDSGSA-N

Isomeric SMILES

C1CN(C[C@@H]([C@@H]1N)C2=CC=CC=C2)CC3=CC=CC=C3

SMILES

C1CN(CC(C1N)C2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

C1CN(CC(C1N)C2=CC=CC=C2)CC3=CC=CC=C3

synonyms

4-Piperidinamine, 3-phenyl-1-(phenylmethyl)-, (3S,4R)-

Origin of Product

United States

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